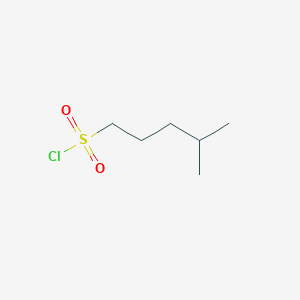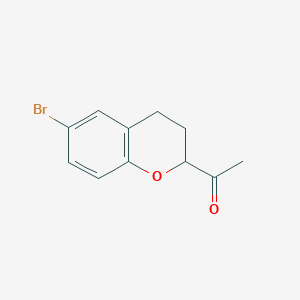
4-Methylpentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing the sulfonyl group into various molecules .
Mechanism of Action
Target of Action
Sulfonyl chlorides, in general, are known to react with a variety of nucleophiles, including amines, alcohols, and aromatic compounds .
Mode of Action
4-Methylpentane-1-sulfonyl chloride likely undergoes a typical electrophilic aromatic substitution reaction . In this process, the compound forms a sigma-bond with the aromatic ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic ring .
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific nucleophiles it encounters. For instance, if the compound reacts with amines or alcohols, it could form sulfonamides or sulfonate esters, respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific nucleophiles can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity might increase under acidic conditions, which could promote the formation of the electrophilic sulfonyl chloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpentane-1-sulfonyl chloride can be synthesized through the reaction of 4-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: It can be reduced to the corresponding sulfonic acid.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation or reduction reactions.
Scientific Research Applications
4-Methylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Propane-1-sulfonyl chloride
Uniqueness
4-Methylpentane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable reagent in organic synthesis for creating complex molecules .
Properties
IUPAC Name |
4-methylpentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNWLPGAZIHTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2381280.png)

![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)
![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2381290.png)


![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)
![methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2381296.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide](/img/structure/B2381299.png)
